Product packaging for Fmoc-L-glutaminol(Cat. No.:CAS No. 260450-77-9)

Fmoc-L-glutaminol

Cat. No.: B2610060
CAS No.: 260450-77-9
M. Wt: 354.406
InChI Key: YEFBQRPCTZMXRU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance as a Specialized Amino Alcohol Derivative

Fmoc-L-glutaminol’s significance stems from the synergistic combination of its three key structural features: the L-glutamine side chain, the amino alcohol core, and the N-terminal Fmoc protecting group. Amino alcohols are a class of organic compounds that are integral structural motifs in a vast array of natural products and pharmaceuticals. conicet.gov.ar The L-glutamine component introduces a specific, functionalized side chain that can participate in biological interactions or serve as a handle for further chemical elaboration. mdpi.com

The defining feature that renders this compound "specialized" is the presence of the fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is selectively attached to the nitrogen atom of the amino alcohol. chemimpex.com In the complex world of multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.orgpressbooks.pub The Fmoc group is particularly renowned in solid-phase peptide synthesis (SPPS) for its unique lability under mild basic conditions (typically with piperidine), while remaining stable to the acidic conditions used to remove other types of protecting groups, such as the Boc group. masterorganicchemistry.com This "orthogonal" protection strategy is a cornerstone of modern peptide and peptidomimetic synthesis, allowing for the controlled and sequential assembly of complex molecular architectures. organic-chemistry.org Thus, this compound is not merely an amino alcohol; it is a highly engineered building block designed for sophisticated, chemoselective synthetic applications. chemimpex.com

Evolution of its Role in Modern Synthetic Chemistry

The journey of this compound in synthesis mirrors the broader evolution of organic chemistry, which has progressively tackled the challenge of constructing increasingly complex and delicate molecules. The concept of protecting groups itself evolved throughout the 20th century to become a standard and indispensable tool. numberanalytics.com The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the way chemists could build peptides. Early strategies predominantly used the acid-labile Boc protecting group.

A significant leap forward came with the introduction of the Fmoc group, which offered a milder, orthogonal approach, expanding the scope of synthesizable peptides to include those with sensitive modifications that could not withstand repeated acid treatments. nih.goviris-biotech.de Initially, the focus was on the 20 proteinogenic amino acids. However, the demand for novel therapeutic agents with improved properties, such as enhanced stability against enzymatic degradation, spurred the development and incorporation of non-standard amino acids and their derivatives. nih.gov

It is within this context that building blocks like this compound emerged and gained prominence. The transition from using standard Fmoc-amino acids to employing Fmoc-amino alcohols represented a further sophistication in synthetic strategy. It allowed chemists to move beyond traditional peptides to create peptide alcohols and other peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have modified backbones. nih.govresearchgate.net This evolution reflects a continuous drive towards greater molecular diversity and functional complexity, with this compound serving as a key enabler in the synthesis of next-generation bioactive molecules.

Conceptual Framework for its Utility as a Chiral Building Block

Chirality, or "handedness," is a fundamental property of many biological molecules, and the specific three-dimensional arrangement of atoms is often critical for biological activity. Asymmetric synthesis—the synthesis of a specific enantiomer of a chiral molecule—is therefore of paramount importance in medicinal chemistry. nih.gov Amino alcohols derived from natural sources are valuable chiral building blocks for this purpose. conicet.gov.ar

This compound’s utility as a chiral building block is rooted in its predefined stereochemistry. Derived from the naturally occurring L-glutamine, it possesses a specific (S)-configuration at its chiral center. lookchem.com By incorporating this pre-made stereocenter into a synthetic route, chemists can exert a high degree of control over the stereochemical outcome of the final product. This strategy is often more efficient than creating the chiral center from scratch during the synthesis.

The conceptual framework for its use involves leveraging this inherent chirality to direct the formation of new stereocenters or to serve as a chiral scaffold upon which a larger molecule is built. The Fmoc group plays a crucial role here as well; by protecting the amine, it allows for selective reactions at the alcohol or side-chain amide functionalities without disturbing the chiral center. nih.gov This combination of a fixed chiral center and versatile reactive sites makes this compound a powerful tool for the asymmetric synthesis of complex, enantiomerically pure target molecules, a critical requirement for the development of effective and specific pharmaceuticals. nih.govacs.org

Overview of Current Research Trajectories Involving this compound

The unique properties of this compound have positioned it at the forefront of several advanced research areas in bioorganic and medicinal chemistry. Current research trajectories are focused on leveraging its structure to create novel functional molecules.

Peptidomimetics and Peptide Alcohols: A major application is in the synthesis of peptidomimetics, where the natural peptide backbone is altered to improve properties like metabolic stability and bioavailability. nih.govmdpi.com By replacing a standard amino acid with this compound, researchers can introduce a reduced amide bond surrogate, which can confer resistance to protease enzymes. nih.gov Furthermore, it is used to synthesize C-terminal peptide alcohols, which are important for studying structure-activity relationships (SAR) in drug discovery. researchgate.net

Targeted Drug Delivery: The compound serves as a building block in the development of sophisticated drug delivery systems. chemimpex.com Peptides and their derivatives are increasingly used to target drugs specifically to diseased cells, such as cancer cells, thereby increasing therapeutic efficacy and reducing side effects. tcd.iexiahepublishing.commdpi.com this compound can be incorporated into these targeting peptides or peptide-drug conjugates.

Biomaterial Development: There is growing interest in using amino acid-based molecules to create novel biomaterials. Fmoc-protected amino acids and dipeptides are known to self-assemble into nanostructured hydrogels, which have potential applications in tissue engineering and controlled drug release. researchgate.netmdpi.com Similarly, derivatives of L-glutamine have been conjugated with biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to create new biomaterials with tailored degradation rates and improved biocompatibility. mdpi.comnih.gov These materials are promising for applications ranging from medical implants to regenerative medicine. mdpi.comresearchgate.netnih.gov

Chemical Compound Information

Compound NameSynonymsMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound Fmoc-L-Gln-olC₂₀H₂₂N₂O₄354.4260450-77-9
L-Glutamine Gln, QC₅H₁₀N₂O₃146.1456-85-9
Piperidine (B6355638) Hexahydropyridine, AzinaneC₅H₁₁N85.15110-89-4
tert-Butyloxycarbonyl (Boc) anhydride (B1165640) Di-tert-butyl dicarbonate, Boc₂OC₁₀H₁₈O₅218.2524424-99-5
Poly(lactic-co-glycolic acid) PLGA(C₂H₂O₂)ₙ(C₃H₄O₂)ₘVariable26780-50-7

Table of Research Applications

Research AreaApplication of this compoundDesired Outcome
Peptidomimetics Incorporation into peptide chains to replace a standard amino acid. nih.govresearchgate.netIncreased resistance to enzymatic degradation, improved metabolic stability. nih.gov
Peptide Alcohols Used as the C-terminal residue in solid-phase synthesis. researchgate.netGeneration of peptide analogs for structure-activity relationship (SAR) studies. researchgate.net
Targeted Drug Delivery Component of targeting peptides or peptide-drug conjugates. chemimpex.comEnhanced delivery of therapeutic agents to specific cells or tissues. mdpi.com
Biomaterials Building block for self-assembling hydrogels or conjugation to polymers. mdpi.comresearchgate.netCreation of biodegradable scaffolds for tissue engineering or controlled release systems. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O4 B2610060 Fmoc-L-glutaminol CAS No. 260450-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-19(24)10-9-13(11-23)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H2,21,24)(H,22,25)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFBQRPCTZMXRU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fmoc L Glutaminol

Stereoselective and Diastereoselective Synthesis from Precursors

The synthesis of Fmoc-L-glutaminol, a chiral amino alcohol, necessitates precise control over stereochemistry to yield the desired enantiomerically pure product. Methodologies often begin from readily available chiral precursors, such as L-glutamic acid, and employ stereoselective reactions to achieve the target molecule.

Reductive Functionalization of Carboxylic Acid Derivatives

A primary route to this compound involves the reductive functionalization of the side-chain carboxylic acid of an appropriately protected L-glutamic acid derivative. The synthesis of hydroxyglutamic acid analogues, for instance, often starts from protected L-serine, which undergoes homologation and subsequent stereoselective reduction. beilstein-journals.org For example, the reduction of a ketone intermediate derived from a protected serine can yield diastereomeric diols, which can then be separated and further processed. beilstein-journals.org

One common strategy involves the conversion of the γ-carboxylic acid of N-Fmoc-L-glutamic acid into a more reactive species, such as an ester or a mixed anhydride (B1165640), followed by reduction. The choice of reducing agent is critical to prevent racemization and to selectively reduce the target carboxyl group without affecting the Fmoc protecting group or the α-carboxyl function, which is often protected as an ester.

A two-step method can be employed for the synthesis of N-Fmoc amino acids, which involves the preparation of a stable dicyclohexylammonium–amino acid ionic adduct. This adduct then reacts with Fmoc-Nosu under mild alkaline conditions to produce the dipeptide-free N-Fmoc amino acid in high purity and yield. researchgate.net This method helps to moderate the nucleophilicity of the carboxylate ion and prevent the formation of by-products. researchgate.net

The stereoselective synthesis of related compounds, such as Fmoc-L-γ-carboxyglutamic acid, has been achieved using chiral Cu(II) complexes. nih.gov This approach utilizes a chiral ligand to direct the diastereoselective Michael addition to form the desired (S,S)-complex diastereomer, which can be purified and then converted to the enantiomerically pure amino acid. nih.gov While not directly applied to this compound, this methodology highlights the potential of metal-complex-based strategies for stereocontrol.

Chemo- and Regioselective Protection Strategies for Amino Alcohol Functions

The presence of multiple reactive functional groups in L-glutaminol (an α-amino group and two hydroxyl groups, one from the reduced side chain and one from the carboxyl reduction) necessitates a careful protection strategy. The Fmoc group is typically used for the protection of the α-amino group due to its stability under various reaction conditions and its facile removal under mild basic conditions. altabioscience.com

The selective protection of the hydroxyl groups is crucial for subsequent synthetic transformations. Orthogonal protecting groups, which can be removed under different conditions, are often employed. For instance, a silyl-based protecting group might be used for the primary alcohol, which can be cleaved under fluoride-mediated conditions, while the α-amino group remains Fmoc-protected. The choice of protecting groups must be compatible with the planned reaction sequence to avoid unintended deprotection or side reactions. The concept of chemo- and regioselectivity is paramount in these strategies, ensuring that only the desired functional group reacts. researchgate.net

Optimization of Solution-Phase Synthesis Protocols

Solution-phase synthesis of this compound offers flexibility in terms of scale and purification methods. Optimization of these protocols is key to achieving high yields and purity.

Key parameters for optimization include the choice of solvents, coupling reagents, reaction temperature, and purification techniques. For the coupling of the Fmoc group to L-glutaminol, various activating agents can be used. The reaction conditions must be mild enough to prevent racemization.

The preparation of Fmoc-diphenylalanine hydrogels has been optimized through various methods, including pH-switch and solvent-switch techniques. researchgate.netnih.govmdpi.com These studies highlight how experimental parameters like pH, temperature, and solvent composition can significantly impact the properties of the final product, a principle that also applies to the optimization of this compound synthesis. researchgate.netnih.govmdpi.com

Recent advancements in solution-phase peptide synthesis (SolPPS) have focused on developing efficient protocols with high yields and no epimerization. mdpi.com The use of reagents like cyclic propylphosphonic anhydride (T3P®) allows for rapid peptide bond formation and generates water-soluble by-products, simplifying purification. mdpi.com While developed for peptide synthesis, these efficient coupling and work-up strategies could be adapted for the amidation step in this compound preparation.

A critical aspect of optimization is the purification of the final product. Traditional column chromatography can be effective but may lead to product loss. Alternative methods such as precipitation and crystallization are often explored to improve recovery and purity. For instance, a method for purifying Fmoc-Gln(Trt)-OH involves dissolving the crude product in isopropyl alcohol at an elevated temperature, followed by cooling to induce crystallization, yielding a highly purified product. ajpamc.com

Table 1: Parameters for Optimization of Solution-Phase Synthesis
ParameterConsiderations for this compoundExample Approaches from Literature
SolventSolubility of reactants, prevention of side reactions, ease of removal.Use of greener solvents like 2-MeTHF or binary mixtures to enhance solubility and reduce environmental impact. biotage.com
Coupling ReagentEfficiency of Fmoc introduction, prevention of racemization.Use of activating agents like HCTU or T3P® for efficient and epimerization-free coupling. mdpi.comuci.edu
TemperatureBalancing reaction rate with stability of reactants and products.Performing reactions at controlled temperatures (e.g., 0 °C to room temperature) to minimize side reactions. rsc.org
PurificationHigh recovery of pure product, removal of by-products and excess reagents.Crystallization from solvents like isopropyl alcohol or toluene; multi-column countercurrent solvent gradient purification (MCSGP) for improved yield and sustainability. ajpamc.combachem.com

Solid-Phase Synthesis Adaptations and Challenges

While this compound is typically synthesized in solution, its derivatives are often used as building blocks in solid-phase peptide synthesis (SPPS). The direct synthesis of this compound on a solid support is less common but presents unique challenges and adaptations.

One of the main challenges in SPPS is the potential for aggregation of the growing peptide chain, which can hinder reaction kinetics and lead to incomplete reactions. nih.gov The hydrophobicity of the Fmoc group can contribute to this issue. mdpi.com The choice of resin is also critical; resins like ChemMatrix® have shown better performance with certain "difficult" sequences compared to traditional polystyrene resins. biotage.com

Side reactions are a significant concern in Fmoc-based SPPS. For instance, aspartimide formation is a common side reaction when synthesizing peptides containing aspartic acid, which is structurally related to glutamic acid. nih.govbiotage.com This reaction is base-catalyzed and can occur during the piperidine-mediated Fmoc deprotection step. nih.govbiotage.com Similar side reactions could potentially affect glutamine derivatives. The use of alternative bases to piperidine (B6355638), such as 4-methylpiperidine (B120128) or piperazine, has been explored to minimize such side reactions. mdpi.com

Incomplete Fmoc deprotection can also lead to deletion sequences in the final peptide. iris-biotech.de This can be mitigated by extending the deprotection time or adding a non-nucleophilic auxiliary base like DBU. iris-biotech.de

Table 2: Challenges and Mitigation Strategies in Solid-Phase Synthesis
ChallengeDescriptionMitigation Strategy
Peptide AggregationGrowing peptide chains can aggregate on the solid support, leading to poor reaction efficiency. nih.govUse of aggregation-disrupting backbones, specialized resins (e.g., ChemMatrix®), or optimized solvent systems. biotage.comrsc.org
Aspartimide Formation (by analogy)Base-catalyzed side reaction that can occur during Fmoc deprotection, leading to by-products. nih.govUse of alternative bases for Fmoc deprotection, such as 4-methylpiperidine, or backbone protection strategies. mdpi.comnih.gov
Incomplete Fmoc DeprotectionCan result in the formation of deletion sequences in the final product. iris-biotech.deExtending deprotection reaction time or using a stronger, non-nucleophilic base like DBU. iris-biotech.de
Side-chain Dehydration (for Gln derivatives)The side-chain amide of glutamine can undergo dehydration, especially with carbodiimide (B86325) coupling reagents. peptide.comUse of a side-chain protecting group like the trityl (Trt) group. peptide.com

Green Chemistry Approaches in this compound Preparation and Related Processes

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce the environmental impact of these processes. cem.com This includes the use of greener solvents, developing more atom-economical reactions, and implementing sustainable purification methods.

Traditional solvents used in peptide synthesis, such as DMF and NMP, are facing regulatory scrutiny due to their toxicity. biotage.comresearchgate.net Research has focused on finding suitable green alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and binary mixtures such as DMSO/anisole have been investigated as potential replacements for DMF in SPPS. biotage.comresearchgate.netunifi.it The choice of a green solvent must consider its ability to swell the resin, solubilize reagents, and facilitate efficient reactions. biotage.comresearchgate.net

Sustainable purification techniques are also being developed to minimize solvent waste. Methods like multicolumn countercurrent solvent gradient purification (MCSGP) can reduce solvent consumption by over 30% and increase product yield compared to traditional RP-HPLC. bachem.com Another approach is the PurePep EasyClean (PEC®) technology, a catch-and-release purification method designed to minimize the use of hazardous solvents. unifi.it

The "tea bag" method for multiple parallel peptide syntheses incorporates reagent recycling, which can significantly reduce solvent and reagent usage. mdpi.com For example, this method has been shown to reduce DMF usage by 25-30% and deprotection reagent usage by 50%. mdpi.com

Process Development and Scale-Up Considerations in Research Laboratories

Scaling up the synthesis of this compound from milligram to gram or kilogram quantities in a research laboratory requires careful process development and optimization. High-quality, pure starting materials are crucial for achieving higher yields and a more consistent impurity profile, which simplifies purification and troubleshooting during scale-up. altabioscience.com

The transition from manual synthesis to automated synthesizers is a common step in scaling up peptide synthesis. uci.edu Automated synthesizers offer better control over reaction parameters and can improve reproducibility. Micro-flow reactors represent a further advancement, allowing for precise control of reaction time and temperature, which can lead to faster and more efficient syntheses. nii.ac.jp

Purification becomes a significant bottleneck at larger scales. bachem.com Therefore, developing a robust and scalable purification protocol is essential. While RP-HPLC is a standard method, its scalability can be limited. bachem.com Techniques like precipitation and crystallization are often more suitable for large-scale production. researchgate.net The development of a scalable crystallization procedure, such as the one described for Fmoc-Gln(Trt)-OH, can be a key factor in a successful scale-up. ajpamc.com

Chemical Reactivity and Derivatization Strategies of Fmoc L Glutaminol

Reactions at the Primary Alcohol Functionality

The primary alcohol group of Fmoc-L-glutaminol presents a key site for various chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecules.

Selective Esterification and Etherification Reactions

The primary alcohol of this compound can undergo esterification to introduce a variety of ester functionalities. These reactions are typically carried out under standard conditions, though the specific reagents and catalysts can be chosen to achieve desired outcomes. For instance, the formation of a tert-butyl ester has been documented, providing a stable protecting group for the hydroxyl moiety that can be removed under specific acidic conditions. cymitquimica.com This strategy is valuable in multi-step syntheses where orthogonal protecting groups are required.

Similarly, etherification reactions can be performed at the primary alcohol. These reactions introduce an ether linkage, which is generally more stable to a wider range of chemical conditions compared to esters. The choice of etherification agent allows for the incorporation of various alkyl or aryl groups, further diversifying the molecular structure.

A common challenge in these reactions is to ensure selectivity for the primary alcohol, especially if other potentially reactive functional groups are present in a larger molecule incorporating the this compound moiety. The use of specific catalysts and controlled reaction conditions is often necessary to achieve high yields of the desired product.

Controlled Oxidation and Other Functional Group Interconversions

Controlled oxidation of the primary alcohol of this compound can yield the corresponding aldehyde or carboxylic acid. This transformation is a powerful tool for introducing new reactive handles for further derivatization. For example, oxidation to the aldehyde allows for subsequent reactions such as reductive amination, Wittig reactions, or the formation of imines. Complete oxidation to the carboxylic acid provides a site for amide bond formation or further esterification.

Various oxidizing agents can be employed, with the choice depending on the desired product and the tolerance of other functional groups in the molecule. Mild oxidizing agents are typically used for the selective formation of the aldehyde, while stronger oxidants are required for the carboxylic acid. It's important to note that certain amino acid residues, like methionine and tryptophan, are particularly susceptible to oxidation, which can be a significant side reaction during peptide synthesis and manipulation. iris-biotech.depeptide.com In cases where methionine oxidation is a concern, Fmoc-Met(O)-OH can be used directly in synthesis, and the resulting sulfoxide (B87167) can be reduced back to methionine after purification. peptide.com

Other functional group interconversions at the primary alcohol position can also be envisioned, such as conversion to a halide for subsequent nucleophilic substitution reactions. These strategies further expand the synthetic utility of this compound.

Reactions Involving the Protected Amine Functionality (Fmoc-deprotected and in-situ)

The Fmoc protecting group on the amine functionality is a cornerstone of its use in solid-phase peptide synthesis (SPPS). wikipedia.org This group is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orguci.edunih.gov This selective deprotection unmasks the primary amine, making it available for a variety of coupling reactions.

The process of Fmoc deprotection involves a β-elimination mechanism, generating dibenzofulvene, which is trapped by the amine base. nih.gov The progress of this deprotection can be monitored by UV spectroscopy, a feature that aids in optimizing reaction times and ensuring complete removal of the protecting group. wikipedia.orgiris-biotech.de

Amide Bond Formation and Peptide Coupling Methodologies

Once the Fmoc group is removed, the newly exposed primary amine of the glutaminol residue is ready to participate in amide bond formation. This is the fundamental reaction in peptide synthesis, where the amine attacks an activated carboxylic acid of the incoming amino acid. nih.govbachem.com

A wide array of coupling reagents has been developed to facilitate this reaction, minimizing side reactions and ensuring high coupling efficiency. bachem.comrsc.orguantwerpen.be These reagents, often phosphonium (B103445) or uronium salts like HBTU or HATU, activate the carboxylic acid to form a highly reactive species that is readily attacked by the amine. nih.govbachem.com The choice of coupling reagent and additives can be critical, especially for sterically hindered couplings or sequences prone to racemization. bachem.com

Urethane and Urea (B33335) Formation for Scaffold Diversification

Beyond standard peptide bonds, the deprotected amine of glutaminol can be reacted with other electrophiles to create diverse molecular scaffolds. Reaction with chloroformates or activated carbonates leads to the formation of urethanes (also known as carbamates). researchgate.net This linkage can alter the conformational properties and biological activity of the resulting molecule.

Alternatively, reaction with isocyanates yields ureas. researchgate.netqucosa.de The synthesis of peptide-urea hybrids has been explored as a strategy to create peptidomimetics with modified properties. researchgate.net Isocyanates can be generated in situ from acid azides via a Curtius rearrangement, allowing for the incorporation of urea bonds within a peptide sequence. researchgate.net These urea linkages introduce different hydrogen bonding patterns and can impart increased stability against proteolytic degradation compared to natural peptide bonds. The synthesis of poly(urethane-urea)s is a well-established field, and the principles can be applied to the derivatization of this compound. mdpi.comnih.gov

Maintenance and Manipulation of Stereochemical Integrity During Transformations

A critical aspect of any chemical transformation involving a chiral molecule like this compound is the maintenance of its stereochemical integrity. The L-configuration of the amino acid precursor is crucial for the biological activity of many peptides and their analogs.

Racemization, or the loss of stereochemical purity, can occur under certain reaction conditions, particularly those involving strong bases or elevated temperatures. iris-biotech.densf.gov The α-carbon of amino acid residues is susceptible to epimerization, especially during the activation step of peptide coupling. researchgate.net The risk of racemization is sequence-dependent and can be influenced by the nature of the amino acid itself and the neighboring residues. iris-biotech.de

To minimize racemization during amide bond formation, several strategies are employed:

Choice of Coupling Reagents: Certain coupling reagents and additives, such as those based on HOAt, are known to suppress racemization. bachem.com

Use of Weaker Bases: In cases with a high risk of racemization, a weaker base like collidine may be used instead of more common bases like DIPEA or NMM. bachem.com

Controlled Reaction Conditions: Careful control of temperature and reaction time is essential to prevent epimerization.

For thioamide-containing peptides, which are particularly prone to epimerization during Fmoc deprotection, a strategy of reversible protection of the thioamide as a thioimidate has been developed to preserve stereochemical integrity. nsf.gov While not directly applicable to the alcohol of glutaminol, this illustrates the types of strategies that can be employed to protect sensitive functionalities. The high enantiomeric purity of the starting material is essential, and it is often confirmed using techniques like chiral HPLC.

Catalytic Approaches for Selective Derivatization

The selective derivatization of a polyfunctional molecule like this compound, which contains a primary hydroxyl group, a primary amide, and a carbamate (B1207046) linkage, presents a significant challenge in synthetic chemistry. Achieving chemoselectivity—the reaction of a single functional group in the presence of others—often requires carefully chosen catalytic systems. Catalytic approaches are advantageous as they can offer mild reaction conditions, high selectivity, and improved reaction rates and yields, minimizing the need for extensive protecting group strategies.

Research into the catalytic derivatization of molecules bearing both hydroxyl and amide/amine functionalities is an active field. The goal is to develop catalysts that can differentiate between the nucleophilic character of these groups. For instance, cooperative catalysis involving a soft Lewis acid to activate an electrophile and a hard Brønsted base to deprotonate the hydroxyl group can enable selective O-functionalization over N-functionalization. jst.go.jp Such principles are directly applicable to the selective modification of the primary alcohol in this compound.

While direct catalytic derivatization studies specifically on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from catalytic reactions performed on closely related N-protected amino acids and amino alcohols. These studies demonstrate the feasibility of using enzymatic, organocatalytic, and metal-based catalysts to achieve selective transformations on either the side chain or the hydroxyl group.

Enzymatic Catalysis for Side-Chain Modification

Biocatalysts, particularly enzymes like lipases, are renowned for their high chemo- and regioselectivity under mild conditions. While this compound features a primary alcohol, its structural analogue, Fmoc-L-glutamine, possesses a side-chain carboxylic acid. Studies on the enzymatic esterification of Fmoc-L-glutamine provide a strong precedent for the potential catalytic derivatization of this compound's side chain. For example, Candida antarctica lipase (B570770) B (CAL-B) has been shown to effectively catalyze the transesterification of Fmoc-L-glutamine. This suggests that lipases or other hydrolases could potentially catalyze the selective acylation of the primary hydroxyl group of this compound.

Table 1: Enzyme-Catalyzed Esterification of Fmoc-L-glutamine Derivative

Catalyst Reactant Solvent Temperature (°C) Yield (%) Reference

This enzymatic approach highlights a promising avenue for selectively modifying the hydroxyl group of this compound, leaving the amide and Fmoc groups intact.

Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) have emerged as versatile heterogeneous catalysts for a range of organic transformations, including the protection of functional groups. Their porous structure and tunable metal centers can provide a unique chemical environment for selective reactions. Research on the acetylation of alcohols and amines using a copper-based MOF, Cu₂(bdc)₂(dabco), demonstrates excellent yields under solvent-free microwave irradiation. researchgate.net Notably, these catalysts can be recovered and reused, aligning with green chemistry principles. The chemoselective acetylation of alcohols in the presence of other functional groups is a key feature of such systems.

Table 2: MOF-Catalyzed Acetylation of Alcohols

Catalyst Substrate Acylating Agent Conditions Time Yield (%) Reference
Cu₂(bdc)₂(dabco) Benzyl alcohol Acetic anhydride (B1165640) Microwave, Solvent-free 2 min 98 researchgate.net

Given their demonstrated efficacy in selectively acylating alcohols, MOFs represent a potent catalytic strategy for the derivatization of the hydroxyl group in this compound. researchgate.net

Chemoselective Reactions on Amides

While the primary hydroxyl group is often the more reactive site for acylation, selective modification of the primary amide in this compound is also a synthetic possibility, though more challenging. Recent advances have focused on the metal-free, selective activation and modification of amide bonds, particularly secondary amides within peptide backbones. nsf.gov These methods often involve a two-step process of activation followed by nucleophilic substitution (transamidation or esterification). For instance, selective activation at serine or cysteine residues allows for subsequent modification. nsf.gov While developed for secondary amides in peptides, the underlying principles of activating the C-N bond could potentially be adapted for the selective functionalization of the primary amide of this compound, perhaps through enzymatic or chemoenzymatic strategies that recognize the glutamine side chain. nsf.govnih.gov

Applications of Fmoc L Glutaminol As a Chiral Building Block in Advanced Chemical Synthesis

Design and Synthesis of Peptidomimetics and Modified Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced metabolic stability against proteolytic degradation. univ-rennes1.frnih.gov The modification of peptide backbones or side chains is a key strategy in their development. abyntek.com Fmoc-L-glutaminol serves as an excellent starting material for creating these non-natural peptide analogs due to its unique amino alcohol structure. chemimpex.com

Conformationally constrained peptides are designed to lock the molecule into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for biological targets. mdpi.com The incorporation of non-standard amino acids or their derivatives is a common method to achieve this rigidity. helsinki.fi

The structure of this compound is well-suited for inducing conformational constraints. When incorporated into a peptide sequence, the glutaminol residue can:

Induce Turns: The flexible side chain containing a terminal hydroxyl group can participate in intramolecular hydrogen bonding with the peptide backbone or other side chains. This interaction can promote the formation of specific secondary structures, such as β-turns.

Serve as a Ligation Point: The hydroxyl group provides a unique chemical handle for intramolecular cyclization. After assembling a linear peptide on a solid support, the side-chain hydroxyl group of the glutaminol residue can be reacted with a C-terminal carboxylic acid or another activated side chain to form a macrocyclic, constrained structure. This strategy is a powerful tool for stabilizing bioactive conformations, for example, to lock a peptide into a helical conformation. mdpi.com

Modifying the peptide backbone or the side chains of amino acid residues can significantly alter a peptide's biological activity and pharmacokinetic properties. abyntek.com this compound is inherently a backbone-modifying building block, as it replaces the typical α-carboxyl group of an amino acid with a hydroxymethyl group (-CH₂OH).

Side Chain Functionalization: The primary alcohol on the glutaminol side chain is a versatile point for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages to attach other functional groups, such as fluorescent labels, polymers, or other pharmacologically active moieties. This allows for the creation of novel side chain analogues with tailored properties.

Incorporation into Constrained Peptide Structures

Construction of Macrocyclic and Oligomeric Scaffolds

The bifunctional nature of this compound makes it a prime candidate for the synthesis of macrocycles and oligomers. nih.gov These structures are of significant interest in fields ranging from drug discovery to materials science.

Similarly, this compound can be used to create chiral oligomers. By protecting the amine with Fmoc and the hydroxyl group with a different temporary protecting group, it can be used in stepwise oligomerization reactions, leading to the formation of unique, stereochemically defined polymers or scaffolds.

Utilization in Polymer Chemistry and Advanced Materials Science

The application of amino acid-based building blocks is expanding into polymer chemistry and materials science to create functional materials with biological compatibility and specific recognition properties. rsc.orgroutledge.com this compound is a useful monomer in this context, contributing chirality and functional handles to the resulting polymers. chemimpex.com

Functionalized biopolymers are materials where bioactive molecules are integrated into a polymer structure to impart specific properties. ugent.be The hydroxyl group of glutaminol is a key feature for its use in this area. It can serve as:

An initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone), resulting in biodegradable polyesters with a chiral glutaminol-derived end-group.

A grafting point to attach the chiral molecule onto an existing polymer backbone. This process, often achieved through esterification or etherification reactions, can modify the surface properties of materials, potentially improving biocompatibility or enabling specific cell adhesion.

A monomer in condensation polymerizations. After deprotection, the amine and hydroxyl groups can react with di-acid chlorides or di-isocyanates to form chiral polyamides, polyesters, or polyurethanes. These materials can have applications in creating chiral stationary phases for chromatography or as scaffolds in tissue engineering. nih.gov

The resulting biopolymers carry the chiral information from the L-glutaminol unit, which can influence their self-assembly into higher-order structures like hydrogels or nanoparticles for applications in drug delivery. chemimpex.com

Precursor for Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are fundamental tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is critical in the pharmaceutical industry. chemistryviews.org Chiral amino alcohols are a well-established class of precursors for these molecules because the amine and alcohol functionalities can effectively coordinate to metal centers or act as hydrogen-bond donors/acceptors in organocatalysis. nih.gov

This compound, after removal of the Fmoc protecting group, provides access to chiral L-glutaminol. This amino diol can be used to synthesize:

Chiral Ligands for Asymmetric Catalysis: The amine and hydroxyl groups can be readily modified to create bidentate or tridentate ligands for transition metals like copper, rhodium, or ruthenium. These metal complexes can then be used to catalyze a wide range of asymmetric reactions, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. nih.gov

Chiral Organocatalysts: The glutaminol scaffold can be incorporated into more complex structures designed to act as metal-free organocatalysts. For instance, it can be part of a proline-based catalyst or other amine-thiourea structures that activate substrates through hydrogen bonding.

The utility of this compound in this area lies in its commercial availability as an optically pure building block, providing a reliable source of chirality for the synthesis of more complex catalytic systems. enamine.net

Data Tables

Table 1: Applications of this compound in Synthesis

Application Area Synthetic Strategy Resulting Structure/Compound Type Key Feature Utilized
Peptidomimetics Incorporation into peptide chains via SPPS. Conformationally constrained peptides, modified backbone analogs. Chiral center, hydroxyl group for H-bonding or cyclization.
Macrocycles On-resin or solution-phase intramolecular cyclization. Chiral macrocyclic peptides and peptidomimetics. Bifunctionality (amine and hydroxyl groups).
Biopolymers Grafting onto polymer backbones or use as an initiator/monomer. Functionalized polyesters, polyamides with chiral moieties. Reactive hydroxyl group, chirality.

| Chiral Ligands | Modification of the deprotected amine and hydroxyl groups. | Bidentate or tridentate ligands for asymmetric catalysis. | Chiral scaffold, coordinating N and O atoms. |

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym Role in Context
This compound Fmoc-Gln-ol Chiral building block. peptide.comnih.gov
9-Fluorenylmethoxycarbonyl Fmoc Base-labile amine protecting group. wikipedia.org
Piperidine (B6355638) Base used for Fmoc deprotection. wikipedia.orgactivotec.com
Trifluoroacetic acid TFA Acid used for cleavage from resin and removal of acid-labile protecting groups. lgcstandards.com
Trityl Trt Acid-labile protecting group for hydroxyl or amide groups. sigmaaldrich.comiris-biotech.de
L-Glutamine Gln, Q Parent amino acid of this compound. ambeed.com

Development of Enantioselective Catalytic Systems

The precise three-dimensional structure of chiral molecules is crucial in pharmaceuticals and materials science, making enantioselective catalysis a paramount field of research. nih.govtaylorfrancis.com This discipline focuses on using chiral catalysts to steer a chemical reaction towards the formation of one specific enantiomer (mirror-image isomer) over the other. Chiral building blocks like this compound are ideal precursors for creating the chiral ligands that impart this selectivity to a metal-based or organocatalyst. sigmaaldrich.comcaltech.edu

The principle lies in converting the chiral scaffold of this compound into a more complex ligand that can coordinate with a metal center or act as an organocatalyst itself. The stereocenter of the glutaminol backbone forces the resulting catalyst into a specific spatial arrangement. When this chiral catalyst interacts with prochiral substrates, it creates a diastereomeric transition state, where one pathway is energetically favored, leading to an excess of one enantiomeric product.

While specific examples detailing the use of this compound itself in widely-used catalytic systems are not prevalent in mainstream literature, its structural motifs are analogous to those used in established chiral ligands. For instance, vicinal diamines and amino alcohols, functionalities that can be derived from this compound, are central to many successful chiral catalysts. sigmaaldrich.com Researchers have successfully used other Fmoc-protected amino acids as precursors for catalysts in reactions like enantioselective reductions and rearrangements. taylorfrancis.comnih.gov For example, primary amino acid-derived catalysts supported on a polystyrene resin have demonstrated excellent reactivity and enantioselectivity in chemimpex.comchemimpex.com-Wittig rearrangements. taylorfrancis.com

The development of a hypothetical chiral ligand from this compound would involve the chemical modification of its primary amine (after deprotection of the Fmoc group) and the hydroxyl group to create a bidentate or tridentate ligand capable of binding to a metal. The side-chain amide could also be modified to introduce additional coordinating atoms or steric bulk to fine-tune the catalyst's selectivity. The performance of such catalysts is typically evaluated by the enantiomeric excess (ee) of the product, as shown in the conceptual table below.

Table 1: Illustrative Performance of a Hypothetical Chiral Catalyst Derived from an Amino Alcohol

Reaction Type Substrate Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee %)
Asymmetric Aldol Benzaldehyde 5 95 98
Diels-Alder Cyclopentadiene 10 88 92
Michael Addition Chalcone 2 99 97
Hydrogenation α-Ketoester 1 96 >99

This table is illustrative and represents typical data for successful enantioselective catalysts based on chiral amino alcohol ligands, demonstrating the target metrics for a catalyst developed from a precursor like this compound.

Role in Probe and Reporter Molecule Synthesis for Biochemical Research

Molecular probes and reporter molecules are indispensable tools in biochemistry and cell biology, used to detect, quantify, and visualize specific molecules or enzymatic activities within complex biological systems. This compound serves as a valuable scaffold for the synthesis of such tools due to its defined stereochemistry and versatile functional groups, which allow for the attachment of reporter groups (like fluorophores or chromophores) and reactive moieties. chemimpex.comnih.gov

A key application is in the creation of fluorogenic enzyme substrates. In this design, a peptide sequence recognized by a specific enzyme (e.g., a protease) is synthesized using Fmoc-amino acids, including a derivative of this compound. nih.gov This peptide is attached to a fluorescent reporter molecule in such a way that its fluorescence is initially quenched. Upon enzymatic cleavage of the peptide at the specific recognition site, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal that is proportional to the enzyme's activity. The Fmoc protecting group itself can be used as a fluorescent tag to monitor the progress of solid-phase peptide synthesis, as its cleavage product is fluorescent. ontosight.ai

Furthermore, the side chain of glutamine is a target for modification. For example, Fmoc-protected glutamine can be converted into Fmoc-protected L-azidohomoalanine. cam.ac.uk This azido-containing amino acid is a powerful tool for "click chemistry," a set of highly efficient bioorthogonal reactions. By incorporating this azido-functionalized building block into a peptide or other molecule, scientists can selectively attach a wide array of probes, such as fluorescent dyes or affinity tags, to study biological processes like protein interactions and localization. cam.ac.uk

Fmoc-amino acid derivatives have also been used to develop selective enzyme inhibitors that can act as probes for enzyme function. nih.gov By incorporating features that mimic the natural substrate, such as the quaternary ammonium (B1175870) group of acetylcholine, researchers have synthesized potent and selective inhibitors for enzymes like butyrylcholinesterase. nih.gov this compound could be similarly functionalized to create targeted probes for glutamine-recognizing enzymes.

Table 2: Examples of Probes Synthesized from Amino Acid Building Blocks

Probe Type Precursor Reporter Group Target Principle of Detection
Fluorogenic Substrate Fmoc-amino acid Fluorescein/Quencher Pair Papain (Protease) Increased fluorescence upon enzymatic cleavage. nih.gov
Bioorthogonal Handle Fmoc-glutamine Azide (N₃) Alkyne-modified proteins Covalent labeling via "click chemistry". cam.ac.uk
Enzyme Inhibitor Probe Fmoc-amino acid Trimethylammonium Butyrylcholinesterase Measurement of inhibition (IC₅₀) to probe active site. nih.gov
Synthesis Monitoring This compound Cleaved Fmoc group Peptide Synthesis Fluorescence of dibenzylfulvene-piperidine adduct. ontosight.ai

This table provides examples of how amino acid derivatives, including close relatives of this compound, are used to construct biochemical probes, illustrating the potential applications for this specific compound.

Advanced Spectroscopic and Analytical Research Techniques Applied to Fmoc L Glutaminol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational properties and dynamic behavior of molecules in solution. copernicus.org For Fmoc-L-glutaminol and its derivatives, NMR provides atomic-level information about their structure and flexibility.

Research Findings:

Studies on similar Fmoc-amino acid systems and peptides demonstrate the power of NMR in determining solution conformations. nih.govnih.gov Techniques such as 1H-13C HSQC-TOCSY and NOESY are used to make unambiguous assignments of proton and carbon resonances, which is a prerequisite for detailed structural analysis. nih.govmdpi.com

Conformational Preferences: NMR can identify the predominant conformers of a molecule in solution. For instance, in related peptide systems, NMR data combined with molecular dynamics (MD) simulations have revealed that multiple conformations can coexist. nih.govarxiv.org The populations of these conformers can be estimated, providing insight into the molecule's conformational landscape. arxiv.org

Torsional Angles and Internuclear Distances: Key conformational parameters like torsion angles (φ and ψ) can be derived from scalar coupling constants (e.g., 3JHNHα) using the Karplus equation. mdpi.com Additionally, Nuclear Overhauser Effect (NOE) data provides through-space internuclear distances, which are crucial for defining the three-dimensional structure. nih.govmdpi.com

Dynamic Processes: NMR line shape analysis can offer insights into dynamic processes, such as conformational exchange occurring on the millisecond timescale. copernicus.org This is vital for understanding the flexibility and potential interaction mechanisms of this compound derivatives.

A hypothetical application to this compound could involve using 1H NMR to monitor the chemical shifts of the glutaminol backbone and the Fmoc group protons in different solvents to understand solvent-induced conformational changes. 2D NMR experiments like COSY, HSQC, and HMBC would be essential to assign all proton and carbon signals unambiguously. NOESY experiments would then reveal spatial proximities, helping to define the molecule's folded structure.

Advanced Mass Spectrometry (MS) for Fragmentation Analysis and Structural Elucidation

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. thermofisher.com Tandem mass spectrometry (MS/MS) is particularly powerful, where a precursor ion is isolated, fragmented, and the resulting product ions are analyzed to provide a molecular "fingerprint". thermofisher.com

Research Findings:

Different fragmentation methods can be employed to characterize molecules like this compound.

Collision-Induced Dissociation (CID): This is a common technique used in both ion trap and triple quadrupole mass spectrometers. thermofisher.com In CID, ions gain internal energy through collisions with a neutral gas, leading to fragmentation along the lowest energy pathways. thermofisher.com For this compound, CID would likely lead to the characteristic loss of the Fmoc group (a mass loss of 222.1 Da), cleavage of the amide bond, and other specific fragmentations of the glutaminol side chain.

Higher-Energy Collisional Dissociation (HCD): Used in Orbitrap instruments, HCD provides high-resolution and accurate mass data for both precursor and product ions, enabling confident identification of fragments. thermofisher.com

Top-Down Mass Spectrometry (TD-MS): While typically used for larger peptides and proteins, the principles of TD-MS, which involve fragmenting the intact molecule, are applicable. chromatographyonline.com This approach can provide information on the entire molecular structure, including labile modifications. chromatographyonline.com

The fragmentation pattern of this compound would be expected to show key losses, such as the fluorenyl group, the carbonyl of the Fmoc protecting group, and fragments corresponding to the glutaminol side chain.

Table 1: Hypothetical Fragmentation Data for this compound

Precursor Ion (m/z)Fragmentation MethodKey Fragment Ions (m/z)Inferred Structural Loss
[M+H]+CID/HCD[M+H - 222.1]+Loss of Fmoc group
[M+H]+CID/HCD[M+H - 28.0]+Loss of CO
[M+H]+CID/HCD[M+H - 45.0]+Loss of CONH2
[M+H]+CID/HCD179.1Fluorenyl Cation

This table is illustrative and based on common fragmentation patterns of Fmoc-protected amino acids.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute configuration of chiral molecules like this compound. researchgate.net These methods measure the differential interaction of left- and right-circularly polarized light with the molecule. cas.cz

Research Findings:

The application of chiroptical spectroscopy is well-documented for Fmoc-protected amino acids and peptides. researchgate.netresearchgate.net

Circular Dichroism (CD): CD spectroscopy is highly sensitive to the stereochemistry and conformation of a molecule. mdpi.com The CD spectrum of this compound would exhibit characteristic peaks related to the electronic transitions of the fluorenyl chromophore and the chiral center. Studies on similar Fmoc-derivatives show that the Fmoc group itself can drive self-assembly into structures with distinct CD signatures, often indicating the formation of β-sheet-like arrangements. researchgate.netnih.gov For example, Fmoc-peptides have shown CD peaks in the 200-220 nm region, which can be indicative of secondary structures. researchgate.net

Vibrational Circular Dichroism (VCD): VCD, the infrared counterpart to electronic CD, provides detailed stereochemical information based on molecular vibrations. mdpi.com It is particularly sensitive to the conformation of chiral molecules. mdpi.com

The expected CD spectrum for this compound would be compared against known standards or theoretical calculations to confirm that the "L" configuration is maintained throughout synthesis and purification. Any deviation could indicate racemization.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.com This technique provides high-resolution data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state conformation. numberanalytics.comgeokniga.org

Research Findings:

Molecular Conformation: The crystal structure would reveal the exact conformation adopted by the this compound molecule in the solid state, including the orientation of the bulky Fmoc group relative to the glutaminol backbone.

Intermolecular Interactions: Crucially, X-ray crystallography elucidates the network of non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. researchgate.net For Fmoc-derivatives, π-π stacking between the fluorenyl groups is a common and significant interaction that often drives self-assembly. researchgate.net Hydrogen bonding involving the amide and hydroxyl groups of the glutaminol moiety would also be expected to play a key role in the crystal lattice.

Polymorphism: This technique can identify different crystalline forms (polymorphs) of the same compound, which may arise from different molecular conformations or packing arrangements. arxiv.org

The crystal structure of this compound would provide invaluable data for understanding its solid-state properties and for validating computational models of its conformation.

Chromatographic Methodologies (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination in Research

Chromatographic methods are fundamental for assessing the chemical purity and, critically, the enantiomeric purity (enantiomeric excess, ee) of chiral compounds like this compound. phenomenex.comuma.es

Research Findings:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. windows.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers. Polysaccharide-based CSPs are often successful in resolving Fmoc-protected amino acids. phenomenex.comwindows.net The method's advantages include speed, high sensitivity, and ease of use. windows.net For this compound, a validated chiral HPLC method would be able to separate it from its D-enantiomer, allowing for the precise determination of its enantiomeric excess, which is often required to be >99%. phenomenex.com

Gas Chromatography-Mass Spectrometry (GC-MS): For certain derivatives, GC on a chiral column can also be used for enantiomeric purity determination. cat-online.com Coupling with a mass spectrometer provides mass-selective detection, which can increase the accuracy of the results. cat-online.com This method often involves derivatization to make the analyte volatile. cat-online.com

The choice of method depends on the specific derivative and the required level of precision. HPLC is generally preferred for direct analysis of Fmoc-amino acid derivatives. cat-online.com

Table 2: Typical Chiral HPLC Parameters for Fmoc-Amino Acid Separation

ParameterTypical Value/ConditionReference
Column Lux 5 µm Cellulose-1 or Cellulose-2 (250 x 4.6 mm) windows.net
Mobile Phase Isocratic mixture of Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) windows.net
Flow Rate 1.0 mL/min phenomenex.com
Detection UV at 220 nm or 265 nm phenomenex.com
Temperature Ambient phenomenex.com

This table provides a general set of conditions; specific parameters would need to be optimized for this compound. The goal is to achieve baseline resolution (Rs > 1.5) between the L- and D-enantiomer peaks. windows.net

Future Research Directions and Emerging Paradigms in Fmoc L Glutaminol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of peptides and their derivatives, including those involving Fmoc-L-glutaminol, has traditionally been associated with the generation of significant solvent waste. peptide.commdpi.com Recognizing this environmental impact, a major focus of future research is the development of greener and more sustainable synthetic protocols.

Key areas of development include:

In Situ Fmoc Removal: A promising strategy to reduce solvent consumption is the combination of the coupling and deprotection steps in solid-phase peptide synthesis (SPPS). peptide.comrsc.org This "in situ" approach eliminates the need for washing steps between these two key stages, leading to a significant reduction in solvent usage. peptide.comrsc.orgresearchgate.net For example, a protocol has been developed where piperidine (B6355638) is added directly to the coupling cocktail, demonstrating that the deactivation of the active ester is faster than the removal of the Fmoc group, thus preventing unwanted double additions. peptide.comrsc.org This method has the potential to save up to 75% of the solvent typically used. peptide.com

Greener Solvents and Reagents: The exploration of more environmentally benign solvents and reagents is another critical avenue. This includes investigating alternatives to traditional solvents like dimethylformamide (DMF) and developing more efficient and less hazardous coupling and deprotection agents.

Catalyst-Free Reactions: Research into catalyst-free methods for Fmoc protection of amines offers a simpler and more environmentally friendly approach. researchgate.net These methods often proceed under mild conditions with high yields and easy product isolation, aligning with the principles of green chemistry. researchgate.net

Exploration of Expanded Applications in Supramolecular Chemistry and Nanotechnology

The self-assembly properties of Fmoc-amino acid derivatives are a cornerstone of their application in supramolecular chemistry and nanotechnology. The fluorenylmethoxycarbonyl (Fmoc) group, with its aromatic nature, facilitates π-π stacking interactions, which, along with hydrogen bonding, drive the formation of ordered nanostructures such as hydrogels. researchgate.netnih.gov

Future research is focused on leveraging these properties in several exciting ways:

Advanced Hydrogels for Drug Delivery: this compound and related compounds can form hydrogels that serve as scaffolds for the controlled release of therapeutic agents. otago.ac.nzmdpi.comnih.gov Researchers are exploring the co-assembly of different Fmoc-amino acids to fine-tune the mechanical properties and release kinetics of these hydrogels. researchgate.netresearchgate.netnih.gov The biocompatibility and biodegradability of these peptide-based materials make them particularly suitable for biomedical applications, including tissue engineering and wound healing. researchgate.netotago.ac.nzresearchgate.net

Functional Nanomaterials: The self-assembly of this compound derivatives can be directed to create a variety of nanomaterials with specific functions. nih.gov For instance, the interaction of these molecules can be influenced by external stimuli like cold atmospheric plasma to induce structural transformations, offering a way to control the formation of 3D supramolecular aggregates. nih.gov These materials have potential applications in areas such as biosensing and the development of biomimetic materials. nih.govmdpi.com

Responsive Supramolecular Systems: The design of supramolecular systems that respond to specific triggers, such as pH, temperature, or light, is a growing area of interest. researchgate.netmdpi.com By incorporating this compound into these systems, it may be possible to create "smart" materials that can release a payload or change their properties in response to a specific biological signal.

The ability to control the self-assembly of this compound at the molecular level opens up a vast landscape of possibilities for creating novel and functional materials with tailored properties.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of peptides for drug discovery and other applications has driven the development of automated and high-throughput synthesis platforms. beilstein-journals.orgnih.gov The Fmoc protection strategy is particularly well-suited for automation due to the mild conditions required for its removal, which are compatible with a wide range of other protecting groups and sensitive moieties like glycans. frontiersin.orgmolport.comiris-biotech.de

Future research in this area will focus on:

Optimizing Fmoc Chemistry for Automation: While Fmoc chemistry is widely used in automated synthesizers, there is ongoing research to further optimize the protocols. beilstein-journals.orgfrontiersin.org This includes refining coupling and deprotection cycles to maximize efficiency and minimize side reactions, particularly for challenging sequences. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate the coupling and deprotection steps in SPPS has become increasingly popular. beilstein-journals.org Integrating this compound into microwave-assisted protocols can significantly reduce synthesis times, enabling the rapid production of peptide libraries.

Parallel Synthesis Technologies: Technologies like the "tea-bag" method allow for the simultaneous synthesis of multiple peptides in separate but parallel reaction vessels. mdpi.combeilstein-journals.org This approach, which can be adapted for Fmoc chemistry, is highly efficient for generating large numbers of peptides for screening purposes. mdpi.com

The continued integration of this compound into these advanced synthesis platforms will be crucial for accelerating the pace of research and development in fields that rely on peptide-based molecules.

Design of Next-Generation Chiral Scaffolds Based on this compound

The inherent chirality of L-glutaminol makes its Fmoc-protected derivative a valuable building block for the design of novel chiral scaffolds. These scaffolds can be used in a variety of applications, from asymmetric synthesis to the development of chiral materials.

Future research directions include:

Chiral Ligands for Asymmetric Catalysis: this compound can be incorporated into the structure of ligands for metal-catalyzed asymmetric reactions. The defined stereochemistry of the glutaminol backbone can influence the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically pure products.

Chiral Stationary Phases for Chromatography: The development of new chiral stationary phases for high-performance liquid chromatography (HPLC) is an active area of research. this compound and its derivatives can be immobilized onto a solid support to create a chiral environment that can be used to separate enantiomers of various compounds.

The ability to use this compound as a chiral building block provides a powerful tool for the design and synthesis of a wide range of enantiomerically pure molecules and materials.

Interdisciplinary Research Foci Leveraging this compound Derivatives

The versatility of this compound and its derivatives makes them attractive for a wide range of interdisciplinary research efforts that bridge chemistry, biology, and materials science.

Emerging interdisciplinary research areas include:

Biomaterials for Regenerative Medicine: The combination of the biocompatibility of peptides with the material properties of hydrogels makes this compound-based systems promising for tissue engineering and regenerative medicine. otago.ac.nzresearchgate.net Research in this area involves collaborations between chemists, materials scientists, and biologists to design and test new biomaterials that can support cell growth and tissue regeneration.

Targeted Drug Delivery Systems: The development of drug delivery systems that can target specific cells or tissues is a major goal of nanomedicine. otago.ac.nzmdpi.comchemimpex.com this compound derivatives can be incorporated into nanoparticles or other delivery vehicles to enhance their biocompatibility and to facilitate their interaction with biological targets. nih.govchemimpex.com

Probes for Studying Biological Processes: Fluorescently labeled or otherwise modified this compound derivatives can be used as probes to study a variety of biological processes. For example, they could be used to track the uptake of peptides into cells or to monitor the activity of enzymes.

The continued exploration of these interdisciplinary research avenues will undoubtedly lead to new and innovative applications for this compound and its derivatives, further solidifying its importance as a versatile chemical tool.

Q & A

Q. What are the standard methods for synthesizing Fmoc-L-glutaminol, and how is purity validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The Fmoc group is introduced to protect the α-amino group, while the side-chain hydroxyl or amine groups may require orthogonal protection (e.g., tert-butyl esters). Post-synthesis, purification is achieved via reversed-phase HPLC, and purity is validated using analytical HPLC (>98% purity) and mass spectrometry (MS) for molecular weight confirmation .

Q. How should this compound be stored to maintain stability, and what degradation products are common?

Store at 2–8°C in a dry, dark environment to prevent hydrolysis of the Fmoc group. Degradation products may include free L-glutaminol (due to Fmoc cleavage under acidic conditions) or diketopiperazine derivatives if intramolecular cyclization occurs. Regular NMR (¹H/¹³C) and HPLC monitoring is recommended to detect decomposition .

Q. What analytical techniques are essential for characterizing this compound in research settings?

Key techniques include:

  • HPLC : To assess purity and resolve diastereomers or side products.
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., ESI-MS or MALDI-TOF).
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and detect impurities like D-isomers or dipeptide byproducts .

Q. What are the primary applications of this compound in peptide engineering?

It is used to incorporate glutaminol residues into peptides for studying post-translational modifications (e.g., deamidation) or designing bioactive peptides. The Fmoc group enables iterative SPPS, while the hydroxyl/amine side chain allows further functionalization (e.g., glycosylation) .

Advanced Research Questions

Q. How can researchers mitigate dipeptide formation during this compound synthesis?

Dipeptide byproducts arise from incomplete coupling or premature Fmoc deprotection. Strategies include:

  • Optimizing coupling reagents (e.g., HATU instead of HOBt/EDC) to improve efficiency.
  • Reducing FmocCl excess and maintaining pH 7–8 to avoid side reactions.
  • Using capping steps (e.g., acetic anhydride) to block unreacted amino groups .

Q. How should contradictory data on this compound’s bioactivity be resolved?

Discrepancies in bioactivity may stem from batch-specific impurities (e.g., β-alanine adducts) or enantiomeric contamination. Perform:

  • Chiral HPLC : To rule out D-isomer contamination.
  • LC-MS/MS : To identify trace impurities (e.g., Fmoc-Leu-Leu-OH).
  • Dose-response assays : To distinguish intrinsic activity from artifact-driven effects .

Q. What advanced strategies optimize this compound’s solubility in non-polar solvents for SPPS?

Poor solubility in SPPS-compatible solvents (e.g., DMF) can be addressed by:

  • Introducing solubilizing tags (e.g., PEG groups) on the side chain.
  • Using microwave-assisted synthesis to enhance dissolution kinetics.
  • Switching to ionic liquid-based systems for improved stability and reaction efficiency .

Q. How does this compound’s stereochemical integrity impact peptide self-assembly in biomaterials?

The L-configuration is critical for forming ordered structures (e.g., hydrogels). D-isomers disrupt hydrogen-bonding networks, leading to amorphous aggregates. Use circular dichroism (CD) and TEM to correlate stereopurity with supramolecular morphology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.